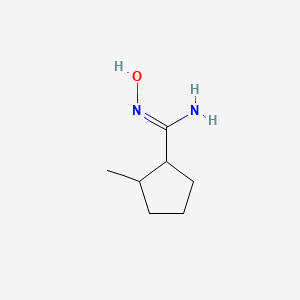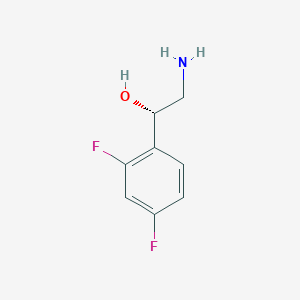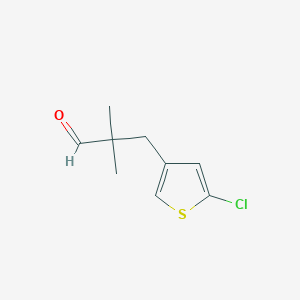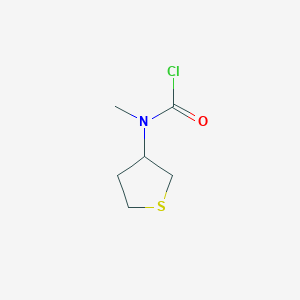
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(thiolan-3-YL)carbamoyl chloride typically involves the reaction of N-methylthiolan-3-amine with phosgene or its derivatives under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions include various carbamates and amides, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(thiolan-3-YL)carbamoyl chloride involves its reactivity towards nucleophiles, leading to the formation of carbamate or amide bonds. This reactivity is due to the presence of the carbamoyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-phenylcarbamoyl chloride: Similar in structure but with a phenyl group instead of a thiolan ring.
Dimethylcarbamoyl chloride: Contains two methyl groups instead of a thiolan ring.
Uniqueness
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride is unique due to the presence of the thiolan ring, which imparts distinct reactivity and stability compared to other carbamoyl chlorides. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C6H10ClNOS |
|---|---|
Peso molecular |
179.67 g/mol |
Nombre IUPAC |
N-methyl-N-(thiolan-3-yl)carbamoyl chloride |
InChI |
InChI=1S/C6H10ClNOS/c1-8(6(7)9)5-2-3-10-4-5/h5H,2-4H2,1H3 |
Clave InChI |
HQHHZULCRNMQEA-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCSC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




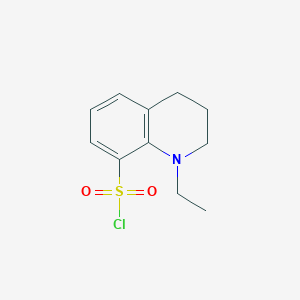
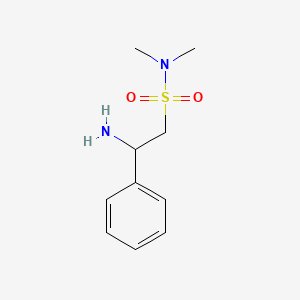
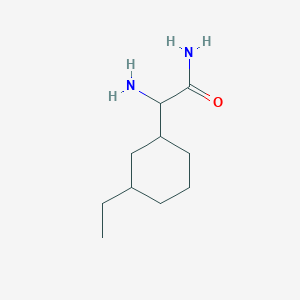
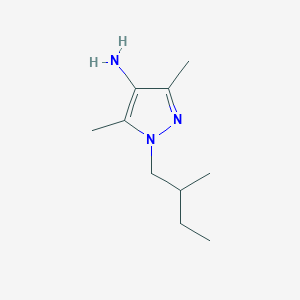
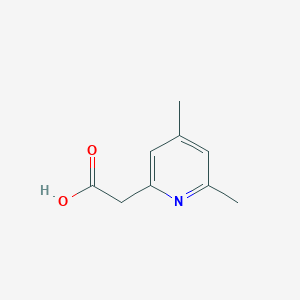
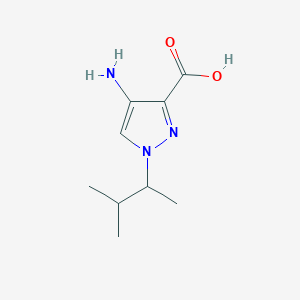


![1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13309193.png)
